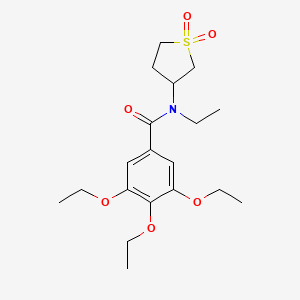

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide is a benzamide derivative characterized by a central aromatic ring substituted with three ethoxy groups at the 3, 4, and 5 positions. The amide nitrogen is further substituted with an ethyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO6S/c1-5-20(15-9-10-27(22,23)13-15)19(21)14-11-16(24-6-2)18(26-8-4)17(12-14)25-7-3/h11-12,15H,5-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIGXXDDSWNLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.

Mode of Action

The compound acts as an activator for the GIRK channels. It interacts with these channels, leading to their activation and subsequent changes in cell excitability.

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety.

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds. .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects depending on the specific physiological process involved.

Biochemical Analysis

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype. These interactions are crucial as GIRK channels are key effectors in GPCR signaling pathways, modulating cellular excitability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GIRK channels affects the excitability of cells, particularly in the brain and peripheral tissues. This modulation can impact various physiological processes, including heart rate regulation and neurotransmission.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an activator of GIRK channels, enhancing their activity and promoting potassium ion flow into the cells. This activation can lead to changes in cellular excitability and downstream signaling pathways. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound exhibits good stability and minimal degradation over extended periods. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged activation of GIRK channels and consistent modulation of cellular excitability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects. At higher doses, it may lead to toxicity and adverse effects, including disrupted cellular function and potential organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic stability is enhanced by its structural properties, which reduce its susceptibility to enzymatic degradation. This stability allows for prolonged activity and effectiveness in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, enhancing its biological effects.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H25N2O5S

- Molecular Weight : 389.46 g/mol

- CAS Number : 1018126-64-1

The compound features a tetrahydrothiophene ring with a dioxido group, which is significant for its reactivity and biological interactions. The triethoxy and ethylbenzamide groups contribute to its lipophilicity and potential for cellular membrane permeability.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.

- Receptor Modulation : It may bind to various receptors (e.g., G-protein coupled receptors), influencing signaling pathways related to inflammation and pain.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. This includes efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis.

Anti-inflammatory Effects

Research suggests that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis or other inflammatory diseases.

Case Studies

- In vitro Studies :

- A study conducted on a series of benzamide derivatives demonstrated that compounds with a tetrahydrothiophene moiety showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Animal Models :

- In rodent models of inflammation, administration of this compound resulted in reduced swelling and pain behavior compared to control groups.

Comparative Analysis with Similar Compounds

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and physicochemical properties of the target compound with closely related benzamide derivatives:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

- The triethoxy groups in the target compound likely increase steric hindrance and lipophilicity compared to methoxy or fluorine substituents in analogs .

- The 3,4,5-trimethoxybenzyl group in Analog 1 may enhance binding to aromatic receptors due to its planar structure .

- Fluorine in Analog 2 improves metabolic stability and membrane permeability .

Synthetic Accessibility: Analog 1 and Analog 2 share a common synthetic pathway involving coupling of benzoyl chlorides with amine-containing sulfone intermediates, as seen in for simpler benzamides .

Structural Characterization :

- X-ray crystallography (as in ) and SHELX-based refinement () are critical for confirming the stereochemistry of the tetrahydrothiophene sulfone moiety .

Potential Applications: Analog 3’s oxadiazole-thiophene motif suggests utility in optoelectronics or as a kinase inhibitor scaffold . The target compound’s ethoxy groups could make it a candidate for solubility-tuning in drug formulations, though direct pharmacological data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.